Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative featuring a cyclopropyl group at position 7, a hydroxyl group at position 6, and a methyl ester at position 3. The parent compound, methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3), has a molecular formula of C₉H₈N₂O₂, a molecular weight of 176.17 g/mol, and a density of 1.3 g/cm³ .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)8-6-13-14-9(8)4-5-10(15)11(14)7-2-3-7/h4-7,15H,2-3H2,1H3 |
InChI Key |
DKGFJSKOFAHAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, halogenated compounds, and alkylated compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that involve the modulation of key signaling pathways associated with cell proliferation and survival.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range. Further studies in xenograft mouse models showed a marked decrease in tumor size following treatment with this compound compared to controls.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains, including Mycobacterium tuberculosis.
- In Vitro Studies : Minimal inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis were reported to be as low as 0.5 µg/mL, indicating strong antibacterial activity.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases.
- Mechanism of Action : It is believed to exert protective effects by inhibiting oxidative stress pathways and enhancing neuronal survival through modulation of neurotrophic factors.
Summary Table of Biological Activities
| Activity Type | Target Organism/Condition | Observations |
|---|---|---|
| Anticancer | Breast cancer (MCF-7), Prostate cancer (PC-3) | Significant reduction in cell viability |
| Antimicrobial | Mycobacterium tuberculosis | Strong activity with low MIC values |
| Neuroprotective | Neuronal cell lines | Enhanced survival under oxidative stress conditions |
Mechanism of Action
The mechanism of action of Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazolo[1,5-a]pyridine core with other derivatives but differs in substituent patterns. Key analogues include:
*Calculated molecular formula and weight based on substituent addition to the parent structure.
- Bromo/Methyl Groups (C₆/C₇): Bromine in the ethyl 6-bromo-7-methyl derivative increases molecular weight and lipophilicity (LogP ~1.65 for parent compound ), which could enhance membrane permeability.
Comparison with Heterocyclic Derivatives
- Triazolo[4,3-a]pyrimidine Derivatives (e.g., Compound 12 in ): Feature a triazole-fused pyrimidine ring instead of pyrazolo-pyridine. The hydroxyl and ester groups in these compounds (e.g., IR ν 3425 cm⁻¹ for -OH, 1666 cm⁻¹ for C=O ) suggest similar spectroscopic profiles to the target compound. However, the triazolo-pyrimidine core may confer distinct electronic properties and metabolic stability.
- Triazolo[1,5-a]pyrazines (): Synthesized via pyrazine intermediates, these compounds exhibit fused triazole-pyrazine rings. Piperazine substituents in such derivatives (e.g., 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines) highlight the role of nitrogen-rich heterocycles in modulating bioactivity .
Biological Activity
Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 232.23 g/mol
- CAS Number : 1860802-17-0
The biological activity of this compound involves interactions with various molecular targets. Research indicates that compounds within the pyrazolo[1,5-a]pyridine class often exhibit:
- Enzyme Inhibition : Many derivatives show inhibitory effects on key enzymes involved in cellular processes, which can lead to anticancer and anti-inflammatory effects .
- Receptor Modulation : The compound's structure allows it to interact with specific receptors, potentially modulating their activity and influencing signaling pathways related to pain and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
- Cell Line Studies : this compound has been tested against various cancer cell lines. Results indicate significant cytotoxicity at certain concentrations, suggesting a promising avenue for cancer therapeutics .
Enzymatic Inhibition
The compound has been shown to inhibit several enzymes:
- Cyclooxygenase (COX) Inhibition : This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.
Case Studies
- Study on Antinociceptive Effects :
- Cytotoxicity Assessment :
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| This compound | Anticancer | Various Cancer Cell Lines | Varies by Cell Line |
| Related Pyrazolo Derivative | Enzyme Inhibition | COX Enzymes | Not Specified |
| Kappa Opioid Agonist | Analgesic | KOR | K i = 3.9 nM |
Q & A
What are the established synthetic routes for Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, a common route includes:
Pyrazole Ring Formation : Cyclocondensation of substituted hydrazines with cyclopropane-containing enones under reflux in ethanol or DMF .
Functionalization : Hydroxylation at C6 via electrophilic substitution or oxidation, followed by esterification at C3 using methanol and acid catalysis .
Purification : Recrystallization from DMF or ethanol to achieve >95% purity .
Key variables affecting yield include solvent polarity (e.g., DMF enhances nucleophilicity), temperature (80–120°C for cyclization), and catalyst choice (e.g., K₂CO₃ for deprotonation) .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- NMR : ¹H NMR can confirm the hydroxyl proton (δ 10–12 ppm) and cyclopropyl protons (δ 0.8–1.5 ppm). ¹³C NMR distinguishes the ester carbonyl (δ 165–170 ppm) and pyridine carbons .
- IR : A broad O–H stretch (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the cyclopropyl group . For example, bond angles near 109.5° confirm sp³ hybridization in the cyclopropane ring .
What strategies optimize regioselectivity during cyclopropane ring introduction?
Level: Advanced
Methodological Answer:
Regioselective cyclopropanation requires:
- Substrate Preorganization : Use directing groups (e.g., hydroxyl at C6) to stabilize transition states via hydrogen bonding .
- Catalyst Screening : Transition-metal catalysts (e.g., Rh₂(OAc)₄) favor cis-cyclopropane formation, while radical initiators (e.g., AIBN) may alter stereochemistry .
- Computational Modeling : DFT calculations predict favorable transition states for cyclopropane addition, minimizing byproducts like open-chain alkenes .
How can conflicting spectral data (e.g., unexpected downfield shifts) be systematically addressed?
Level: Advanced
Methodological Answer:
Contradictions arise from tautomerism or solvent effects. Mitigation steps:
- Variable-Temperature NMR : Identify dynamic processes (e.g., hydroxyl proton exchange in DMSO-d₆ at 110°C) .
- COSY/NOESY : Detect through-space couplings between cyclopropyl and aromatic protons to confirm spatial proximity .
- Isotopic Labeling : ¹⁸O-labeled hydroxyl groups clarify hydrogen-bonding networks in IR .
What structure-activity relationships (SAR) are hypothesized for analogs with varying substituents?
Level: Advanced
Methodological Answer:
- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation (cf. methyl or ethyl groups) .
- Hydroxyl at C6 : Hydrogen-bonding with biological targets (e.g., kinases) improves binding affinity, as seen in pyrazolo[1,5-a]pyrimidine carboxamides .
- Ester at C3 : Hydrolysis to carboxylic acid increases solubility but may reduce membrane permeability .
Comparative studies with analogs (e.g., Ethyl 5-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) highlight substituent effects on potency .
How to assess hydrolytic stability of the methyl ester under physiological conditions?
Level: Advanced
Methodological Answer:
- pH-Dependent Kinetics : Incubate in buffers (pH 1–9) at 37°C, monitoring ester hydrolysis via HPLC. Half-life (t₁/₂) correlates with electron-withdrawing substituents (e.g., Cl at C7 slows hydrolysis) .
- Enzymatic Assays : Porcine liver esterase mimics in vivo metabolism, quantifying carboxylic acid formation via LC-MS .
- Computational Prediction : QSAR models estimate hydrolysis rates based on Hammett σ values of substituents .
What crystallization conditions minimize polymorphism in this compound?
Level: Advanced
Methodological Answer:
- Solvent Screening : Use high-boiling solvents (e.g., DMF) to slow nucleation, favoring single-crystal growth .
- Additives : Small amounts of co-solvents (e.g., 5% dioxane) disrupt π-π stacking, reducing polymorphic forms .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturation temperature ensures uniform crystal packing .
How to design derivatives for enhanced fluorescence properties?
Level: Advanced
Methodological Answer:
- π-Extension : Introduce electron-donating groups (e.g., -NH₂ at C5) to redshift emission wavelengths, as seen in Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate .
- Rigidification : Cyclopropyl groups restrict rotational freedom, increasing quantum yield by reducing non-radiative decay .
- Solvatochromism Studies : Measure fluorescence in solvents of varying polarity to optimize Stokes shift for imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
